(R)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane

Catalog No.
S13663748
CAS No.
M.F
C10H9F3O2
M. Wt
218.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane

Product Name

(R)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane

IUPAC Name

(2R)-2-[[2-(trifluoromethyl)phenoxy]methyl]oxirane

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)8-3-1-2-4-9(8)15-6-7-5-14-7/h1-4,7H,5-6H2/t7-/m1/s1

InChI Key

RKCRMVILALALDZ-SSDOTTSWSA-N

Canonical SMILES

C1C(O1)COC2=CC=CC=C2C(F)(F)F

Isomeric SMILES

C1[C@@H](O1)COC2=CC=CC=C2C(F)(F)F

(R)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane is a chiral organic compound characterized by its epoxide structure, which features a three-membered ring containing one oxygen atom. The compound includes a trifluoromethyl group attached to a phenoxy group, enhancing its electron-withdrawing properties and contributing to its unique chemical behavior. The "R" designation indicates its specific stereochemistry, making it valuable in asymmetric synthesis applications. This compound is primarily synthesized for research purposes and has potential implications in various biological and chemical contexts.

, particularly due to the reactive epoxide group. Notable reactions include:

  • Ring-Opening Reactions: The epoxide can react with nucleophiles such as water or alcohols, leading to the formation of diols or other functionalized compounds.
  • Nucleophilic Substitution: The strained oxirane ring can facilitate nucleophilic attack, resulting in the substitution of the epoxide oxygen with various nucleophiles.
  • Oxidation: The epoxide ring may also be oxidized to yield diols or other oxidation products.

These reactions highlight the compound's versatility as an intermediate in organic synthesis.

Research indicates that compounds containing trifluoromethyl groups often exhibit significant biological activity due to their unique electronic properties. (R)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane has potential interactions with metabolic pathways, particularly through activation of AMP-activated protein kinase (AMPK). This suggests possible applications in metabolic regulation and therapeutic interventions, although comprehensive studies are still needed to elucidate these mechanisms fully .

The synthesis of (R)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane typically involves several steps:

  • Formation of the Epoxide: Common methods include the reaction of an alcohol with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) or via halohydrin formation followed by intramolecular cyclization.
  • Use of Chiral Catalysts: As a chiral compound, asymmetric synthesis methods may involve chiral catalysts to ensure the desired stereochemistry is achieved .
  • Purification: The crude product is usually purified through techniques such as column chromatography to isolate the desired epoxide.

Specific protocols for synthesizing this compound may vary based on available starting materials and desired purity levels.

(R)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane has potential applications across various fields:

  • Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in creating novel therapeutics that leverage its trifluoromethyl group.
  • Agrochemicals: The compound contributes to the development of advanced crop protection agents due to its potential biological activity against pests and diseases .
  • Material Science: Its properties may be exploited in creating new materials with specific functionalities.

Interaction studies involving (R)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane focus on its reactivity and biological interactions. Research has shown that its ability to activate AMPK suggests interactions with metabolic pathways, which could have implications for obesity and diabetes treatment. Additionally, studies on its interactions with other chiral molecules could provide insights into its utility in asymmetric catalysis .

Several compounds share structural features with (R)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane. Below is a comparison highlighting their uniqueness:

Compound NameStructureKey Features
2-{[4-(Trifluoromethyl)phenoxy]methyl}oxiraneSimilar epoxide structureUsed in medicinal chemistry
2-methyl-2-((p-tolyloxy)methyl)oxiraneSubstituted phenol groupDifferent substituents lead to varied reactivity
2-(4-(benzyloxy)butyl)oxiraneLonger carbon chainVariation in carbon chain length affects properties

(R)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane stands out due to its trifluoromethyl group, which imparts distinct electronic characteristics and enhances its potential applications in drug design and synthesis processes. Its chiral nature also allows for unique interactions in asymmetric synthesis compared to non-chiral analogs.

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Exact Mass

218.05546401 g/mol

Monoisotopic Mass

218.05546401 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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